![molecular formula C26H22N2O3S2 B12160457 3-Hydroxy-1-(6-methylbenzothiazol-2-yl)-5-[4-(methylethyl)phenyl]-4-(2-thienyl carbonyl)-3-pyrrolin-2-one](/img/structure/B12160457.png)

3-Hydroxy-1-(6-methylbenzothiazol-2-yl)-5-[4-(methylethyl)phenyl]-4-(2-thienyl carbonyl)-3-pyrrolin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

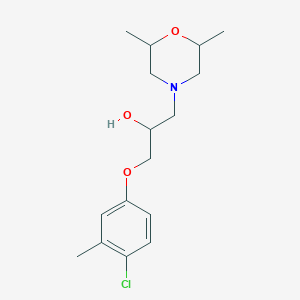

3-ヒドロキシ-1-(6-メチルベンゾチアゾール-2-イル)-5-[4-(メチルエチル)フェニル]-4-(2-チエニルカルボニル)-3-ピロリン-2-オンは、ヒドロキシ基、ベンゾチアゾール部分、フェニル基、チエニルカルボニル基などの複数の官能基を組み合わせた、独特の構造を持つ複雑な有機化合物です。

準備方法

合成経路と反応条件

3-ヒドロキシ-1-(6-メチルベンゾチアゾール-2-イル)-5-[4-(メチルエチル)フェニル]-4-(2-チエニルカルボニル)-3-ピロリン-2-オンの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、以下が含まれます。

ベンゾチアゾール部分の形成: 2-アミノチオフェノールと6-メチルベンズアルデヒドから出発し、縮合反応によってベンゾチアゾール環を形成します。

ピロリン-2-オン核の導入: この工程では、ベンゾチアゾール誘導体を適切なジケトンまたはケトエステルと反応させて、ピロリン-2-オン環を形成します。

チエニルカルボニル基の付加: チエニルカルボニル基は、チオフェン-2-カルボニルクロリドを用いたフリーデル・クラフツアシル化反応によって導入できます。

最終組み立て: 最終工程では、中間体を特定の条件下でカップリングします。例えば、ジメチルホルムアミド(DMF)などの非プロトン性溶媒中、水素化ナトリウムなどの塩基を用いることができます。

工業生産方法

この化合物の工業生産には、収率と純度を最大限に高めるために、上記の合成経路の最適化が伴う可能性があります。これには、連続フローリアクター、自動合成プラットフォーム、高性能液体クロマトグラフィー(HPLC)などの高度な精製技術の使用が含まれる場合があります。

化学反応の分析

反応の種類

酸化: ヒドロキシ基は酸化されてケトンまたはアルデヒドを形成することができます。

還元: カルボニル基は、水素化リチウムアルミニウム(LiAlH4)などの試薬を用いてアルコールに還元することができます。

置換: 芳香族環は、ニトロ化やハロゲン化などの求電子置換反応を受けることができます。

一般的な試薬と条件

酸化: 酸性条件下での過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)。

還元: 無水条件下での水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)。

置換: 濃硝酸と硫酸の混合物によるニトロ化。ルイス酸触媒存在下での臭素または塩素によるハロゲン化。

主要な生成物

酸化: ケトンまたはアルデヒドの形成。

還元: アルコールの形成。

置換: ニトロまたはハロゲン化誘導体の形成。

科学研究の応用

化学

有機合成において、この化合物はより複雑な分子の合成のためのビルディングブロックとして役立ちます。その独自の構造は、さまざまな官能基化反応を可能にするため、汎用性の高い中間体となっています。

生物学

抗菌性または抗がん性などの化合物の潜在的な生物活性は、インビトロおよびインビボ研究を通じて調べることができます。その構造の特徴は、酵素や受容体などの生物学的標的に作用する可能性を示唆しています。

医学

医薬品化学において、この化合物の誘導体は、その薬理学的特性について調査することができます。複数の官能基の存在により、有効性を高め、毒性を低減したアナログを設計することができます。

産業

材料科学において、この化合物は、特定の電子特性または光学特性を持つ新規材料の開発に使用することができます。その芳香族および複素環状成分は、有機エレクトロニクスにおける使用または染料としての使用の候補となっています。

科学的研究の応用

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

The compound’s potential biological activity, such as antimicrobial or anticancer properties, can be explored through in vitro and in vivo studies. Its structural features suggest it could interact with biological targets like enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The presence of multiple functional groups allows for the design of analogs with improved efficacy and reduced toxicity.

Industry

In materials science, this compound could be used in the development of novel materials with specific electronic or optical properties. Its aromatic and heterocyclic components make it a candidate for use in organic electronics or as a dye.

作用機序

3-ヒドロキシ-1-(6-メチルベンゾチアゾール-2-イル)-5-[4-(メチルエチル)フェニル]-4-(2-チエニルカルボニル)-3-ピロリン-2-オンがその効果を発揮する仕組みは、その特定の用途によって異なります。例えば、抗菌剤として使用される場合、細菌酵素を阻害したり、細胞膜を破壊したりする可能性があります。医薬品の文脈では、特定の受容体や酵素と相互作用し、結合相互作用を通じてその活性を調節する可能性があります。

類似化合物の比較

類似化合物

3-ヒドロキシ-1-(ベンゾチアゾール-2-イル)-5-フェニル-4-(2-チエニルカルボニル)-3-ピロリン-2-オン: メチル基とメチルエチル基を欠いており、反応性と生物活性に影響を与える可能性があります。

3-ヒドロキシ-1-(6-メチルベンゾチアゾール-2-イル)-5-フェニル-4-(2-チエニルカルボニル)-3-ピロリン-2-オン: 構造は似ていますが、メチルエチル基が欠けており、物理的および化学的特性が変化する可能性があります。

独自性

3-ヒドロキシ-1-(6-メチルベンゾチアゾール-2-イル)-5-[4-(メチルエチル)フェニル]-4-(2-チエニルカルボニル)-3-ピロリン-2-オンにおける6-メチルベンゾチアゾール基とメチルエチルフェニル基の存在は、この化合物をユニークなものにしています。これらの基は、化合物の溶解性、安定性、生物学的標的との相互作用に影響を与える可能性があり、さまざまな用途における有用性を高める可能性があります。

類似化合物との比較

Similar Compounds

3-Hydroxy-1-(benzothiazol-2-yl)-5-phenyl-4-(2-thienyl carbonyl)-3-pyrrolin-2-one: Lacks the methyl and methylethyl groups, which could affect its reactivity and biological activity.

3-Hydroxy-1-(6-methylbenzothiazol-2-yl)-5-phenyl-4-(2-thienyl carbonyl)-3-pyrrolin-2-one: Similar structure but without the methylethyl group, potentially altering its physical and chemical properties.

Uniqueness

The presence of the 6-methylbenzothiazole and methylethylphenyl groups in 3-Hydroxy-1-(6-methylbenzothiazol-2-yl)-5-[4-(methylethyl)phenyl]-4-(2-thienyl carbonyl)-3-pyrrolin-2-one makes it unique. These groups can influence the compound’s solubility, stability, and interaction with biological targets, potentially enhancing its utility in various applications.

特性

分子式 |

C26H22N2O3S2 |

|---|---|

分子量 |

474.6 g/mol |

IUPAC名 |

4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |

InChI |

InChI=1S/C26H22N2O3S2/c1-14(2)16-7-9-17(10-8-16)22-21(23(29)19-5-4-12-32-19)24(30)25(31)28(22)26-27-18-11-6-15(3)13-20(18)33-26/h4-14,22,30H,1-3H3 |

InChIキー |

OVGWBFWMGANURK-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)C(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B12160374.png)

![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B12160375.png)

![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B12160380.png)

![N'-[(Z)-(3,4-dihydroxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12160383.png)

![5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12160401.png)

![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12160412.png)

![methyl 3-(4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate](/img/structure/B12160421.png)

![ethyl 1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B12160428.png)

![2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B12160445.png)

![N-(1H-benzo[d]imidazol-2-yl)-4-methyl-2-(2-propylpyridin-4-yl)thiazole-5-carboxamide](/img/structure/B12160446.png)